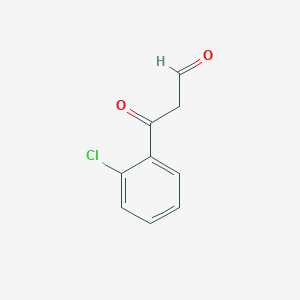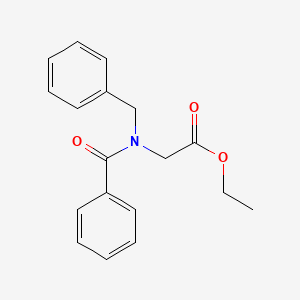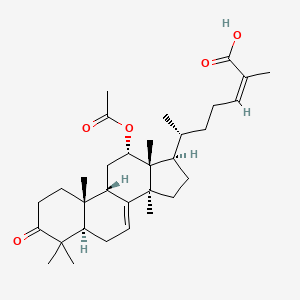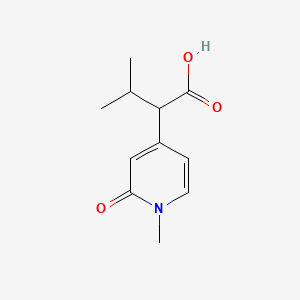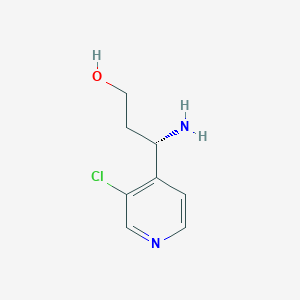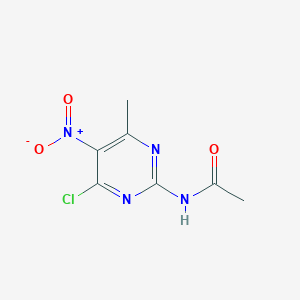
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C7H7ClN4O3 and a molecular weight of 230.61 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methyl, and nitro groups, along with an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-methyl-5-nitropyrimidine with acetic anhydride in the presence of a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: N-(4-amino-6-methyl-5-nitropyrimidin-2-yl)acetamide.
Reduction: N-(4-chloro-6-methyl-5-aminopyrimidin-2-yl)acetamide.
Oxidation: N-(4-chloro-6-carboxy-5-nitropyrimidin-2-yl)acetamide.
Applications De Recherche Scientifique
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar pyrimidine structure but lacks the nitro and acetamide groups.
4-Chloro-6-methyl-2-nitropyrimidine: Similar structure but lacks the acetamide group.
Uniqueness
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide is unique due to the combination of chloro, methyl, nitro, and acetamide groups on the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H7ClN4O3 |
|---|---|
Poids moléculaire |
230.61 g/mol |
Nom IUPAC |
N-(4-chloro-6-methyl-5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C7H7ClN4O3/c1-3-5(12(14)15)6(8)11-7(9-3)10-4(2)13/h1-2H3,(H,9,10,11,13) |
Clé InChI |
WBSTVUMPXZWEGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


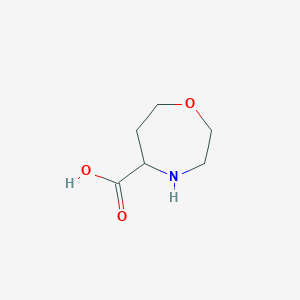
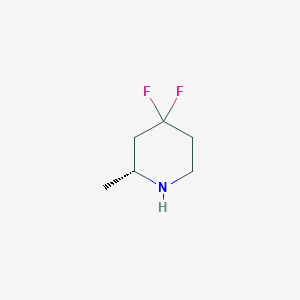
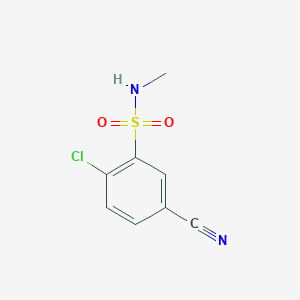
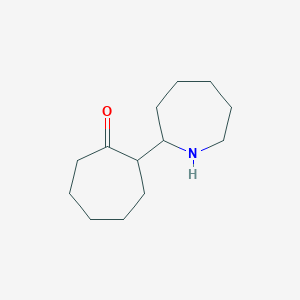
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
